N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, an amino group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(3-amino-5-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-7(10)4-11-5-8(9)15-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
ZERNCQKVKWIQGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy group, and subsequent functionalization with the amino and methanesulfonamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group to the pyridine ring.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Sulfonamide Formation: Reaction of the amino group with methanesulfonyl chloride to form the methanesulfonamide moiety.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and methanesulfonamide groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: Similar pyridine-based structure but lacks the cyclopropoxy and methanesulfonamide groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of the cyclopropoxy group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
